molecular formula C12H15NO2 B7940278 2-(Morpholin-3-yl)-1-phenylethan-1-one

2-(Morpholin-3-yl)-1-phenylethan-1-one

Cat. No.: B7940278
M. Wt: 205.25 g/mol
InChI Key: XHVLUTQIIVXHCI-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)-1-phenylethan-1-one is an organic compound that features a morpholine ring attached to a phenyl group via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)-1-phenylethan-1-one typically involves the reaction of morpholine with a phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of the phenylacetyl chloride, forming the desired product.

    Starting Materials: Morpholine, phenylacetyl chloride

    Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation

Major Products

    Oxidation: Formation of phenylacetic acid derivatives

    Reduction: Formation of 2-(Morpholin-3-yl)-1-phenylethanol

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

2-(Morpholin-3-yl)-1-phenylethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

2-(Morpholin-3-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:

    2-(Morpholin-3-yl)ethanol: This compound has a similar structure but lacks the phenyl group, leading to different chemical and biological properties.

    2-(Morpholin-3-yl)acetic acid: This compound features a carboxylic acid group instead of a ketone, affecting its reactivity and applications.

    2-(Morpholin-3-yl)acetohydrazide: This compound contains a hydrazide group, which can form additional hydrogen bonds and participate in different chemical reactions.

The uniqueness of this compound lies in its combination of the morpholine ring and phenyl group, providing a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2-morpholin-3-yl-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11/h1-5,11,13H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVLUTQIIVXHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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